Benzenemethanesulfonamide,N-[2-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]phenyl]-
Description
Benzenemethanesulfonamide, N-[2-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]phenyl]- is a chiral sulfonamide derivative featuring a stereospecific oxazoline ring substituted with a tert-butyl group. The compound’s structure includes a benzenemethanesulfonamide moiety linked to a phenyl ring bearing a 4,5-dihydro-2-oxazolyl substituent. The (4S)-configuration of the oxazoline ring introduces stereochemical complexity, which may influence its physicochemical properties and biological interactions .
Properties
Molecular Formula |
C20H24N2O3S |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C20H24N2O3S/c1-20(2,3)18-13-25-19(21-18)16-11-7-8-12-17(16)22-26(23,24)14-15-9-5-4-6-10-15/h4-12,18,22H,13-14H2,1-3H3 |
InChI Key |
GQHRAPQXHMIKDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC=C2NS(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenyl)-1-phenylmethanesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common approach is to first synthesize the dihydrooxazole ring through a cyclization reaction involving an appropriate amine and a carbonyl compound. The tert-butyl group is then introduced via alkylation reactions. Finally, the phenylmethanesulfonamide moiety is attached through sulfonamide formation reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
(S)-N-(2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenyl)-1-phenylmethanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenyl derivatives .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the production of polymers and other materials due to its stabilizing properties
Mechanism of Action
The mechanism of action of (S)-N-(2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is attributed to its ability to modulate oxidative stress and inhibit the growth of cancer cells. It achieves this by neutralizing free radicals and reducing reactive oxygen species production, thereby preventing cellular damage .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Comparison
Notes:
- *Molecular formula for the target compound is inferred from its IUPAC name.
- Structural data for compounds are partial; substituent positions are based on nomenclature rules.
Key Differences and Implications
Chirality and Stereochemical Impact: The target compound’s (4S)-oxazoline configuration contrasts with achiral analogs (e.g., 4-hydroxy-N-methylbenzenesulfonamide). Chirality may enhance selectivity in binding to biological targets, such as enzymes or receptors, compared to non-chiral sulfonamides .
Chlorinated analogs () exhibit higher electrophilicity, which could enhance reactivity in covalent binding mechanisms but raise toxicity concerns .
Biological Activity Trends :
- Sulfonamides with heterocyclic moieties (e.g., oxazoline, pyrazole) often demonstrate enhanced inhibitory activity against carbonic anhydrases or proteases compared to simpler derivatives.
- The absence of a sulfonamide group in (S)-2-(4-(tert-butyl)-4,5-dihydrooxazol-2-yl)aniline () suggests divergent applications, such as intermediates in asymmetric synthesis rather than direct therapeutic use .
Research Findings and Limitations
- Synthetic Accessibility: The tert-butyl-substituted oxazoline in the target compound likely requires enantioselective synthesis, which may limit scalability compared to non-chiral analogs .
- Thermodynamic Stability : Oxazoline rings are generally stable under physiological conditions, but the bulky tert-butyl group could induce steric strain, affecting conformational flexibility .
- Data Gaps: No direct pharmacological or toxicological data for the target compound are available in the provided evidence. Comparisons rely on structural extrapolation from related sulfonamides.
Biological Activity
Benzenemethanesulfonamide, N-[2-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]phenyl]- is a compound that has garnered interest due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 9 (CDK9). This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzenesulfonamide core with a substituted oxazoline moiety. The structural formula can be represented as follows:
This structure contributes to its interaction with various biological targets, influencing its pharmacological profile.
Benzenemethanesulfonamide functions primarily as a selective inhibitor of CDK9. CDK9 plays a crucial role in the regulation of transcription and cell cycle progression. Inhibition of this kinase can lead to:
- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cells, which is essential for halting proliferation in rapidly dividing tumors .
- Apoptosis Induction : By disrupting the transcriptional regulation of anti-apoptotic factors, it promotes programmed cell death in malignant cells .
Anticancer Activity
Research indicates that Benzenemethanesulfonamide exhibits significant anticancer properties. In vitro studies demonstrated that it effectively reduces the viability of various cancer cell lines, including breast and lung cancers. The IC50 values for these effects are notably low, indicating high potency .
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of this compound. It has shown promising activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of benzenesulfonamide have been tested against Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of antibacterial efficacy .
Case Studies
- CDK9 Inhibition in Cancer Therapy :
- Antibacterial Efficacy :
Data Tables
| Activity Type | Target | IC50 Value (µM) | Effectiveness |
|---|---|---|---|
| CDK9 Inhibition | Breast Cancer Cell Line | 0.5 | High |
| CDK9 Inhibition | Lung Cancer Cell Line | 0.3 | Very High |
| Antibacterial | Staphylococcus aureus | 3.9 | Effective |
| Antibacterial | Escherichia coli | 5.0 | Moderate |
Q & A
Basic: What are the key synthetic routes for preparing benzenemethanesulfonamide derivatives with oxazoline and tert-butyl substituents?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Suzuki-Miyaura coupling for aryl-aryl bond formation between substituted benzene rings and oxazoline precursors.
- Cyclocondensation reactions under reflux conditions (e.g., ethanol with glacial acetic acid) to form the 4,5-dihydro-2-oxazolyl moiety .
- Sulfonamide functionalization via nucleophilic substitution, where a sulfonyl chloride reacts with an amine group on the phenyl ring.
- Critical parameters include temperature control (70–90°C), solvent selection (DMF or ethanol), and catalysts (e.g., Pd for coupling reactions). Reaction progress is monitored via TLC (e.g., chloroform:methanol 4.8:0.2) .
Basic: How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies substituent positions (e.g., tert-butyl at δ ~1.3 ppm for protons, ~30 ppm for carbons) and confirms stereochemistry at the (4S) center .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the dihydro-oxazole and sulfonamide regions.
- High-Performance Liquid Chromatography (HPLC):
- Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% required for biological assays) .
- Mass Spectrometry (HRMS):
- Validates molecular formula (e.g., C₂₀H₂₅N₃O₃S) and detects synthetic byproducts .
Advanced: How can reaction conditions be optimized to improve enantiomeric purity of the (4S)-configured oxazoline moiety?
Methodological Answer:
- Chiral Catalysts: Use (R)- or (S)-BINOL-derived catalysts to induce asymmetry during oxazoline cyclization .
- Kinetic Resolution: Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers in racemic mixtures.
- Solvent Effects: Polar aprotic solvents (e.g., THF) enhance stereoselectivity by stabilizing transition states .
- Monitoring: Chiral HPLC with amylose-based columns quantifies enantiomeric excess (ee >98%) .
Advanced: What strategies resolve contradictions in reported bioactivity data for benzenemethanesulfonamide derivatives?
Methodological Answer:
- Standardized Assays: Re-evaluate potency using consistent protocols (e.g., fixed incubation times, cell lines) to minimize variability .
- Structural Confirmation: Verify batch-to-batch consistency via X-ray crystallography to rule out polymorphic effects .
- Meta-Analysis: Cross-reference datasets from independent studies (e.g., IC₅₀ values for carbonic anhydrase inhibition) to identify outliers .
Advanced: How does the stereochemistry at the (4S)-oxazoline position influence binding to biological targets?
Methodological Answer:
- Molecular Docking: Compare (4S) vs. (4R) configurations in silico using AutoDock Vina to predict affinity differences for enzymes like carbonic anhydrase IX .
- Structure-Activity Relationship (SAR): Synthesize enantiopure analogs and test inhibitory activity. For example, (4S) may exhibit 10-fold higher potency due to optimal hydrogen bonding with active-site residues .
Basic: What are common impurities in the synthesis of this compound, and how are they mitigated?
Methodological Answer:
- Byproducts:
- Purification:
Advanced: What computational methods predict the metabolic stability of this compound in preclinical studies?
Methodological Answer:
- In Silico Tools:
- SwissADME: Predicts cytochrome P450 metabolism sites (e.g., tert-butyl demethylation) and bioavailability .
- Molecular Dynamics Simulations: Assess stability in liver microsome models (e.g., t₁/₂ >60 min desirable) .
- Experimental Validation:
- Hepatocyte Assays: Compare computational predictions with in vitro clearance rates .
Advanced: How can researchers evaluate the compound’s bioactivity against carbonic anhydrase isoforms?
Methodological Answer:
- Enzyme Assays:
- Fluorescence-Based Inhibition: Measure CA IX/XII activity using 4-methylumbelliferyl acetate as a substrate (IC₅₀ <100 nM considered potent) .
- Isoform Selectivity: Test against off-target isoforms (e.g., CA II) to confirm specificity .
- Cellular Models:
- Hypoxic cancer cell lines (e.g., HT-29) validate anti-proliferative effects linked to CA inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
